Z-Trp-OSu

Übersicht

Beschreibung

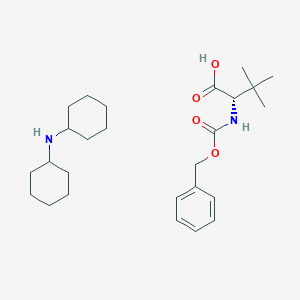

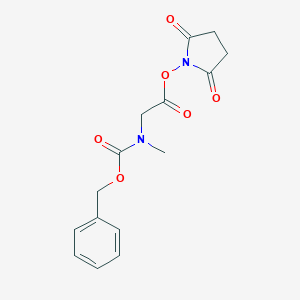

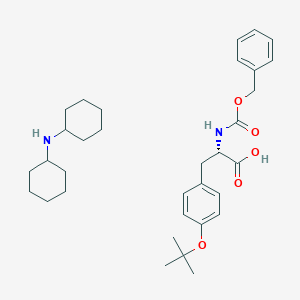

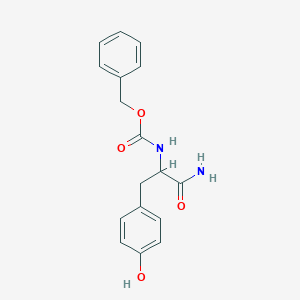

Z-Trp-OSu is a chemical compound with the molecular formula C₂₃H₂₁N₃O₆ and a molecular weight of 435.44 . It is used for research and development purposes .

Molecular Structure Analysis

The Z-Trp-OSu molecule contains a total of 56 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 4 double bonds, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 hydroxylamine (aliphatic), and 1 Pyrrole .

Physical And Chemical Properties Analysis

Z-Trp-OSu has a molecular weight of 435.43 and a molecular formula of C23H21N3O6 . It should be stored at temperatures below -15°C .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The research falls under the field of Organic Chemistry and Biochemistry .

Summary of the Application

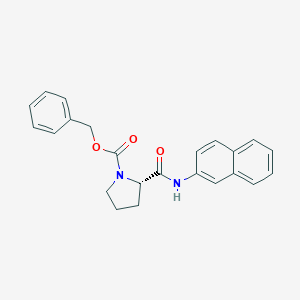

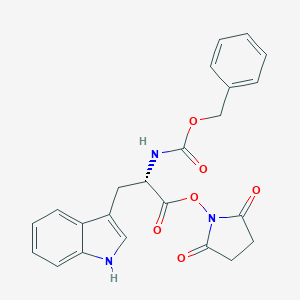

A series of tripeptides containing tryptophan were synthesized, and their photophysical properties and non-covalent binding to polynucleotides were investigated . This research is significant as it provides insights into the interactions between peptides and polynucleotides, which are crucial in biological systems.

Methods of Application or Experimental Procedures

The tripeptides TrpTrpPhe (1), TrpTrpTyr (2), and TrpTrpTyr[CH2N(CH3)2] (3) were synthesized . Their photophysical properties were studied using fluorescence spectroscopy, and their non-covalent binding to DNA and RNA was investigated . The binding affinities were determined using fluorometric studies .

Results or Outcomes

The fluorescent Trp residues allowed for the fluorometric study of non-covalent binding to DNA and RNA . High and similar affinities of the tripeptides to all studied double-stranded polynucleotides were found . The fluorescence spectral responses were strongly dependent on base pair composition . The thermal denaturation and circular dichroism experiments supported peptides binding within the grooves of polynucleotides .

Specific Scientific Field

The research falls under the field of Pharmacology .

Summary of the Application

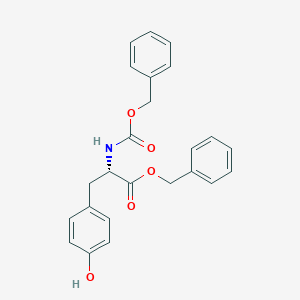

The study involves the design, synthesis, and investigation of anxiolytic-like effects of a series of N-acyl-tryptophanyl-containing dipeptides . These novel dipeptide TSPO ligands were designed using alpidem as a non-peptide prototype . The anxiolytic activities were investigated in Balb/C mice using the illuminated open-field and elevated plus-maze tests .

Methods of Application or Experimental Procedures

The dipeptide GD-102 (N-phenylpropionyl-L-tryptophanyl-L-leucine amide) was synthesized . The anxiolytic effect of GD-102 was tested in the dose range of 0.01–0.5 mg/kg intraperitoneally (i.p.) . The anxiolytic effect of GD-102 was abolished by PK11195, a specific TSPO antagonist .

Results or Outcomes

GD-102 has a pronounced anxiolytic activity . The structure–activity relationship study made it possible to identify a pharmacophore fragment for the dipeptide TSPO ligand . It was shown that L, D-diastereomer of GD-102 has no activity, and the D, L-isomer has less pronounced activity . The anxiolytic activity also disappears by replacing the C-amide group with the methyl ester, a free carboxyl group or methylamide .

Specific Scientific Field

The research falls under the field of Chemistry and Biology .

Summary of the Application

The study involves the synthesis of a series of tripeptides containing tryptophan, and their photophysical properties and non-covalent binding to polynucleotides were investigated . This research is significant as it provides insights into the interactions between peptides and polynucleotides, which are crucial in biological systems .

Methods of Application or Experimental Procedures

The tripeptides TrpTrpPhe (1), TrpTrpTyr (2), and TrpTrpTyr[CH2N(CH3)2] (3) were synthesized . Their photophysical properties were studied using fluorescence spectroscopy, and their non-covalent binding to DNA and RNA was investigated . The binding affinities were determined using fluorometric studies .

Results or Outcomes

The fluorescent Trp residues allowed for the fluorometric study of non-covalent binding to DNA and RNA . High and similar affinities of the tripeptides to all studied double-stranded polynucleotides were found . The fluorescence spectral responses were strongly dependent on base pair composition . The thermal denaturation and circular dichroism experiments supported peptides binding within the grooves of polynucleotides .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMKYGHASWACNG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453243 | |

| Record name | Z-Trp-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Trp-OSu | |

CAS RN |

50305-28-7 | |

| Record name | Z-Trp-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

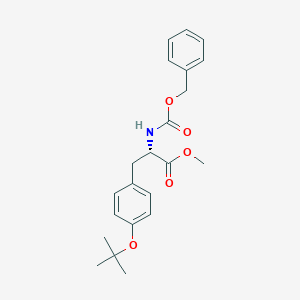

![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)